MK-2206

描述

Akt Inhibitor MK2206 is an orally bioavailable allosteric inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor MK2206 binds to and inhibits the activity of Akt in a non-ATP competitive manner, which may result in the inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 24 investigational indications.

a protein kinase inhibitor and antineoplastic agent

属性

IUPAC Name |

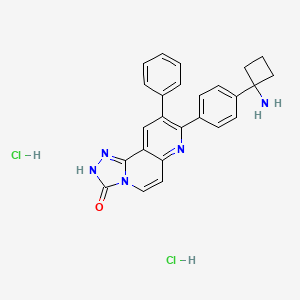

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDXWLCXEDXJGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048948 |

Source

|

| Record name | MK-2206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032349-93-1, 1032350-13-2 |

Source

|

| Record name | 8-[4-(1-Aminocyclobutyl)phenyl]-9-phenyl-1,2,4-triazolo[3,4-f][1,6]naphthyridin-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032349-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK 2206 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032349931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-2206 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-2206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-2206 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51HZG6MP1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Downstream Targets of MK-2206 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-2206 is a potent and selective allosteric inhibitor of all three Akt (protein kinase B) isoforms (Akt1, Akt2, and Akt3), a critical node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in a multitude of human cancers, contributing to tumor cell proliferation, survival, and resistance to therapy.[2] This technical guide provides a comprehensive overview of the downstream molecular targets of this compound in cancer cells. It summarizes key quantitative data on the modulation of these targets, details the experimental protocols for their validation, and presents visual representations of the affected signaling pathways and experimental workflows.

Introduction to this compound and the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTOR Complex 2 (mTORC2).

Activated Akt, a serine/threonine kinase, phosphorylates a plethora of downstream substrates, leading to:

-

Promotion of cell survival: through the inhibition of pro-apoptotic proteins such as Bad and the activation of anti-apoptotic factors.[3][4]

-

Stimulation of cell proliferation and growth: via the activation of mTOR Complex 1 (mTORC1) and the subsequent phosphorylation of its effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which regulate protein synthesis.[3][5]

-

Regulation of cell cycle progression: by phosphorylating and inactivating cell cycle inhibitors like p21 and p27, and modulating the activity of cyclin-dependent kinases (CDKs).[6]

-

Inhibition of apoptosis: through the phosphorylation and inactivation of the Forkhead box O (FOXO) family of transcription factors, which promote the expression of pro-apoptotic genes.[3]

This compound, an orally bioavailable allosteric inhibitor, binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation.[7] This mode of action effectively blocks the downstream signaling cascade, making this compound a promising therapeutic agent in cancers with aberrant PI3K/Akt pathway activation.[8]

Downstream Targets of this compound: Quantitative Analysis

The efficacy of this compound in cancer cells is demonstrated by its ability to modulate the phosphorylation status and activity of numerous downstream targets. The following tables summarize the quantitative effects of this compound on key signaling proteins and cellular processes across various cancer cell lines.

Table 1: Effect of this compound on the Phosphorylation of Key Downstream Targets

| Target Protein | Phosphorylation Site | Cancer Cell Line | This compound Concentration | Change in Phosphorylation | Reference |

| Akt | Ser473 | Medullary Thyroid Cancer (TT) | 1-10 µM | Dose-dependent decrease | [8] |

| Thr308 | Medullary Thyroid Cancer (TT) | 1-10 µM | Marginal decrease | [8] | |

| Ser473 | Breast Cancer (ZR75-1) | 50 nM | Decrease | [3] | |

| Thr308 | Breast Cancer (ZR75-1) | 50 nM | Decrease | [3] | |

| GSK3β | Ser9 | Breast Cancer (ZR75-1) | 50 nM | Dose-dependent decrease | [3] |

| - | NSCLC (Cetuximab-resistant) | 7.5 µM | 60-80% decrease | [4] | |

| PRAS40 | Thr246 | Breast Cancer (ZR75-1) | 50 nM | Dose-dependent decrease | [3] |

| - | Nasopharyngeal Carcinoma (SUNE-1, CNE-2) | Dose-dependent | Attenuated | [5] | |

| FOXO1/3a | - | Breast Cancer (ZR75-1) | 50 nM | Dose-dependent decrease | [3] |

| Bad | Ser136 | Breast Cancer (MDA-MB-231) | 500 nM | Reversed increase by PTEN knockdown | [3] |

| Ser136 | Colorectal Cancer (GEO) | Not specified | Decrease | [7] | |

| mTORC1 Substrates | |||||

| S6K | - | Breast Cancer (ZR75-1) | 50 nM | Inhibition (less robust than rapamycin) | [3] |

| S6 | - | Breast Cancer (ZR75-1) | 50 nM | Inhibition (less robust than rapamycin) | [3] |

| Ser235/236 | NSCLC (Cetuximab-resistant) | 5 µM | Dose-dependent decrease | [4] | |

| 4E-BP1 | - | Breast Cancer (ZR75-1) | 500 nM - 5 µM | Inhibition (more than rapamycin at high doses) | [3] |

| Apoptosis Markers | |||||

| Cleaved PARP | - | Medullary Thyroid Cancer (TT) | 1-10 µM | Dose-dependent increase | [8] |

| Cleaved Caspase-3 | - | Medullary Thyroid Cancer (TT) | 1-10 µM | Dose-dependent increase | [8] |

| Survivin | - | Medullary Thyroid Cancer (TT) | 1-10 µM | Marked reduction | [8] |

Table 2: Cellular Effects of this compound

| Effect | Cancer Cell Line | This compound Concentration | Quantitative Measurement | Reference |

| Cell Growth Inhibition | Medullary Thyroid Cancer (TT) | 1-20 µM | Dose-dependent decrease (IC50 at 4 days = 4 µM) | [8] |

| Breast Cancer (various) | Not specified | IC50 values vary based on PTEN/PIK3CA status | [3] | |

| Nasopharyngeal Carcinoma (CNE-1, CNE-2, HONE-1) | 3-5 µM | IC50 at 72h | [5] | |

| Nasopharyngeal Carcinoma (SUNE-1) | < 1 µM | IC50 at 72h | [5] | |

| Induction of Apoptosis | Breast Cancer (ZR75-1) | High doses | Increase in Annexin V-positive cells | [3] |

| NSCLC (Cetuximab-resistant) | Not specified | ~10% increase in apoptosis | [4] | |

| Colorectal Cancer (GEO) | 500 nM | ~85% increase in cell death | [7] | |

| Cell Cycle Arrest | Breast Cancer (ZR75-1, MCF7) | Not specified | G1 arrest | [3] |

| Nasopharyngeal Carcinoma | Not specified | G1 arrest | [5] | |

| Hepatocellular Carcinoma | 0-2 µM | Increase in p21 and p27, decrease in cyclinD1 | [6] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the primary signaling pathway affected by this compound.

Experimental Workflow: Western Blot Analysis

The following diagram outlines a typical workflow for assessing the effect of this compound on protein phosphorylation using Western blotting.

Detailed Methodologies

Cell Culture and this compound Treatment

Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates or flasks and allowed to adhere overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at the desired concentrations for the specified duration. A vehicle control (DMSO) is run in parallel.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., phospho-Akt, total-Akt, phospho-GSK3β, cleaved PARP) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels, which are often normalized to a loading control such as GAPDH or β-actin.

Cell Viability Assay (MTT or CellTiter-Glo)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-10,000 cells per well and allowed to attach overnight.

-

Treatment: Cells are treated with a range of this compound concentrations for 24-96 hours.

-

Assay:

-

MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a wavelength of 570 nm.

-

CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.

-

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Cells are treated with this compound as described above. Both floating and adherent cells are collected.

-

Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

-

Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and stored at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the DNA content histogram.

Conclusion

This compound effectively inhibits the PI3K/Akt/mTOR signaling pathway, leading to a significant reduction in the phosphorylation and activity of a wide range of downstream targets. This inhibition translates into potent anti-cancer effects, including the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell types. The quantitative data and detailed methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the mechanism of action of this compound and to develop novel therapeutic strategies targeting the PI3K/Akt pathway. The provided diagrams offer a clear visual representation of the complex signaling networks and experimental procedures involved in the study of this promising anti-cancer agent.

References

- 1. AKT inhibition overcomes rapamycin resistance by enhancing the repressive function of PRAS40 on mTORC1/4E-BP1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The AKT inhibitor, this compound, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akt inhibitor this compound promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The AKT inhibitor, this compound, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting AKT with the allosteric AKT inhibitor this compound in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Frontiers | The AKT inhibitor, this compound, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]

MK-2206: A Technical Guide to an Allosteric Akt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-2206 is a potent and orally bioavailable allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2] It selectively targets all three isoforms of Akt (Akt1, Akt2, and Akt3), playing a crucial role in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3][4] Dysregulation of this pathway is a frequent event in tumorigenesis, contributing to cancer cell proliferation, survival, and resistance to therapy.[1] this compound's non-ATP-competitive mechanism of action offers a distinct advantage in terms of specificity.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, preclinical and clinical data, and detailed experimental protocols.

Introduction

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] Akt, a central node in this pathway, exists as three highly homologous isoforms: Akt1, Akt2, and Akt3. This compound emerged as a promising therapeutic agent due to its novel allosteric mechanism of inhibition, which locks Akt in an inactive conformation.[6] This document serves as an in-depth resource for researchers and drug development professionals, summarizing the key technical aspects of this compound.

Chemical and Physical Properties

This compound is an organic heterotricyclic compound.[1]

| Property | Value |

| Chemical Name | 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-1,2,4-triazolo[3,4-f][5][7]naphthyridin-3(2H)-one hydrochloride [1:1] |

| Molecular Formula | C₂₅H₂₁N₅O[1] |

| Molecular Weight | 407.47 g/mol |

| CAS Number | 1032349-93-1 |

| Appearance | Crystalline solid[4] |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound is a non-ATP-competitive, allosteric inhibitor of Akt.[1] It binds to a pocket at the interface of the pleckstrin homology (PH) and kinase domains of Akt.[8][9] This binding event is critically dependent on the presence of both domains and induces a conformational change that prevents the localization of Akt to the plasma membrane, a crucial step for its activation.[6] By locking Akt in an inactive state, this compound effectively blocks the phosphorylation of Akt at Threonine 308 (T308) and Serine 473 (S473), thereby inhibiting its kinase activity and the subsequent phosphorylation of downstream effector proteins.[3][10]

Computational modeling studies have identified key amino acid residues within the allosteric binding site. Tryptophan-80 (Trp-80) has been shown to be a critical residue for the binding of this compound, engaging in hydrophobic and aromatic stacking interactions.[7][8]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a primary target of this compound. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, including PRAS40, GSK3β, and the mTOR complex 1 (mTORC1), leading to the promotion of cell growth and survival. This compound intervenes at the level of Akt activation, thereby inhibiting these downstream signaling events.

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway showing the point of inhibition by this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against all three Akt isoforms in cell-free assays.

| Isoform | IC₅₀ (nM) |

| Akt1 | 5-8[10][11] |

| Akt2 | 12[10][11] |

| Akt3 | 65[10][11] |

This compound has shown broad anti-proliferative activity across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values often fall within the low micromolar to nanomolar range.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| NCI-H460 | Lung | 3.4 | [5] |

| A431 | Skin | 5.5 | [5] |

| HCC827 | Lung | 4.3 | [5] |

| NCI-H292 | Lung | 5.2 | [5] |

| NCI-H358 | Lung | 13.5 | [5] |

| NCI-H23 | Lung | 14.1 | [5] |

| NCI-H1299 | Lung | 27.0 | [5] |

| Calu-6 | Lung | 28.6 | [5] |

| LNCaP | Prostate | 0.7 | [12] |

| C4-2 | Prostate | 2.55 | [12] |

| C4-2/DocR | Prostate (Docetaxel-Resistant) | 1.95 | [12] |

| SUNE-1 | Nasopharyngeal | < 1 | [13] |

| CNE-1 | Nasopharyngeal | 3-5 | [13] |

| CNE-2 | Nasopharyngeal | 3-5 | [13] |

| HONE-1 | Nasopharyngeal | 3-5 | [13] |

| COG-LL-317 | T-cell ALL | 0.05 | [2] |

In Vivo Activity

In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity as a single agent and in combination with other chemotherapeutic and targeted agents.[2][5]

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |

| Various Solid Tumors | Pediatric Cancers | 180 mg/kg, thrice weekly (oral) | Significant differences in event-free survival distribution | [2] |

| ZR75-1 | Breast Cancer | 240 or 480 mg/kg, once weekly (oral) | Inhibition of tumor growth | [14] |

| Endometrial Cancer | Endometrial Cancer | 120 mg/kg, 3 times per week (oral) | Tumor growth inhibition | [15] |

Clinical Data

This compound has been evaluated in multiple Phase I and II clinical trials in patients with advanced solid tumors.

Pharmacokinetics

| Parameter | Value | Reference |

| Administration | Oral | [16] |

| Tₘₐₓ (Median) | 6-8 hours | [17] |

| Half-life (t₁/₂) | 55-78 hours | [17] |

Safety and Tolerability

In a Phase I study of this compound administered on alternate days, the maximum tolerated dose (MTD) was established at 60 mg.[16][18] For a once-weekly dosing schedule, the MTD was determined to be 200 mg.[19]

Common Drug-Related Adverse Events: [16][18][20]

-

Skin rash (maculo-papular)

-

Nausea

-

Pruritus

-

Hyperglycemia

-

Diarrhea

-

Fatigue

-

Stomatitis

Dose-Limiting Toxicities (DLTs): [16][18][21]

-

Skin rash

-

Stomatitis

-

Hyponatremia

-

Fatigue

-

Hypocalcemia

-

Mucositis

Experimental Protocols

Western Blot Analysis for Akt Pathway Inhibition

This protocol provides a general framework for assessing the phosphorylation status of Akt and its downstream targets following this compound treatment.

Figure 2: General workflow for Western blot analysis of Akt pathway inhibition.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for different durations (e.g., 2, 24, 72 hours).[22]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total Akt (S473 and T308), as well as downstream targets like p-GSK3β, p-PRAS40, and p-S6 ribosomal protein. Follow this with incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or vinculin can be used as a loading control.[14][22]

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the effect of this compound on cancer cell viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-3,000 cells per well and incubate for 24 hours.[10]

-

Treatment: Add this compound at a range of concentrations to the wells.

-

Incubation: Incubate the cells for a defined period, typically 72 to 96 hours.[2][10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Xenograft Study

This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Figure 3: A typical workflow for an in vivo xenograft study with this compound.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound orally via gavage at a specified dose and schedule (e.g., 120-240 mg/kg, three times a week or once weekly).[14][15] The control group receives the vehicle (e.g., 30% Captisol).[5][15]

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as immunohistochemistry for p-Akt or Western blotting.[14]

Conclusion

This compound is a well-characterized allosteric inhibitor of Akt with demonstrated preclinical and clinical activity. Its unique mechanism of action and oral bioavailability make it an attractive candidate for cancer therapy, both as a monotherapy and in combination with other agents. This technical guide provides a comprehensive summary of the available data on this compound, intended to facilitate further research and development in the field of oncology. The detailed protocols and compiled data offer a valuable resource for scientists working to unravel the complexities of the PI3K/Akt/mTOR pathway and to develop novel anti-cancer therapeutics.

References

- 1. Facebook [cancer.gov]

- 2. Testing of the Akt/PKB Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting AKT with the allosteric AKT inhibitor this compound in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound dihydrochloride [bio-gems.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. British Journal of Cancer Research [britishjournalofcancerresearch.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. scribd.com [scribd.com]

- 13. Effects of an oral allosteric AKT inhibitor (this compound) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dash.harvard.edu [dash.harvard.edu]

- 16. ascopubs.org [ascopubs.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. First-in-man clinical trial of the oral pan-AKT inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interrogating two schedules of the AKT inhibitor this compound in patients with advanced solid tumors incorporating novel pharmacodynamic and functional imaging biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A phase I trial of this compound and hydroxychloroquine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phase I Study of an AKT Inhibitor (this compound) Combined with Lapatinib in Adult Solid Tumors Followed by Dose Expansion in Advanced HER2+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Role of MK-2206 in Inducing Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-2206, a potent and orally bioavailable allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), has emerged as a significant investigational agent in oncology.[1] The aberrant activation of the PI3K/Akt signaling pathway is a frequent event in tumorigenesis, contributing to cell proliferation, survival, and resistance to therapy.[1][2] By inhibiting Akt, this compound effectively disrupts this pro-survival signaling cascade, leading to the induction of apoptosis in a variety of tumor cells. This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis, detailed experimental protocols for its evaluation, and a summary of its efficacy in preclinical models.

Introduction: The PI3K/Akt Pathway and Its Role in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] In many cancers, this pathway is constitutively active due to mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN.[2][5]

Activated Akt promotes cell survival through several mechanisms:

-

Inhibition of Pro-Apoptotic Proteins: Akt can phosphorylate and inactivate pro-apoptotic members of the Bcl-2 family, such as BAD (Bcl-2-associated death promoter).[3][6] Phosphorylation of BAD leads to its sequestration in the cytosol, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL at the mitochondria.[7]

-

Inhibition of Caspase Activation: Akt can directly phosphorylate and inhibit Caspase-9, a key initiator caspase in the intrinsic apoptotic pathway, thereby preventing the activation of the downstream executioner caspases.[3]

-

Regulation of Transcription Factors: Akt can phosphorylate and inactivate Forkhead box O (FOXO) transcription factors, which are responsible for transcribing pro-apoptotic genes.[3][4]

Mechanism of Action of this compound

This compound is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation by phosphorylation.[8] This inhibition is non-ATP competitive and highly selective for all three Akt isoforms (Akt1, Akt2, and Akt3).[1][9] By blocking Akt activation, this compound effectively reverses the pro-survival signals mediated by this pathway, thereby sensitizing tumor cells to apoptosis.

The induction of apoptosis by this compound is primarily achieved through:

-

Activation of the Intrinsic Apoptotic Pathway: Inhibition of Akt leads to the dephosphorylation and activation of pro-apoptotic Bcl-2 family members. This disrupts the balance between pro- and anti-apoptotic proteins at the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[10][11] MOMP results in the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome, leading to the activation of Caspase-9 and the subsequent caspase cascade.[7][12][13]

-

Increased Expression of Pro-Apoptotic Proteins: In some cellular contexts, this compound has been shown to increase the expression of pro-apoptotic proteins like Apoptosis Inducing Factor (AIF), which can induce caspase-independent cell death.[8]

-

Downregulation of Apoptosis Inhibitors: this compound treatment can lead to a decrease in the levels of apoptosis inhibitor proteins like survivin.[14]

Quantitative Data on this compound Efficacy

The following tables summarize the in vitro efficacy of this compound as a single agent in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A431 | Epidermoid Carcinoma | 5.5 | --INVALID-LINK--[15] |

| HCC827 | Lung Adenocarcinoma | 4.3 | --INVALID-LINK--[15] |

| NCI-H292 | Mucoepidermoid Carcinoma | 5.2 | --INVALID-LINK--[15] |

| NCI-H460 | Large Cell Lung Cancer | 3.4 | --INVALID-LINK--[15] |

| NCI-H358 | Bronchioloalveolar Carcinoma | 13.5 | --INVALID-LINK--[15] |

| NCI-H23 | Lung Adenocarcinoma | 14.1 | --INVALID-LINK--[15] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 27.0 | --INVALID-LINK--[15] |

| Calu-6 | Lung Anaplastic Carcinoma | 28.6 | --INVALID-LINK--[15] |

Experimental Protocols

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay is used to detect and quantify apoptotic cells.[16] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[17] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (0.1 M HEPES, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)[18]

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometer

Procedure:

-

Induce apoptosis in your target cells by treating with this compound at the desired concentrations and time points. Include a vehicle-treated control.

-

Harvest cells (for adherent cells, use trypsin and neutralize with serum-containing media).[16]

-

Wash cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[19]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[18]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

-

Add 400 µL of 1X Binding Buffer to each tube.[19]

-

Analyze the cells by flow cytometry immediately (within 1 hour).[19]

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Measurement of Caspase-3/7 Activity

Caspase-3 and -7 are key executioner caspases in the apoptotic cascade.[20][21] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures their activity. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[22]

Materials:

-

Caspase-Glo® 3/7 Reagent (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with this compound at desired concentrations and time points.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[23]

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[23]

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.[24]

-

Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[23]

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.[25][26]

Key Apoptotic Markers:

-

Phospho-Akt (Ser473/Thr308): To confirm inhibition by this compound.

-

Total Akt: As a loading control for phospho-Akt.

-

Bcl-2 Family Proteins:

-

Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1

-

Pro-apoptotic: Bax, Bak, Bad

-

-

Caspases:

-

Cleaved Caspase-9: Marker of initiator caspase activation.

-

Cleaved Caspase-3: Marker of executioner caspase activation.

-

-

Cleaved PARP (Poly(ADP-ribose) polymerase): A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.[14][25]

Procedure:

-

Treat cells with this compound and prepare total cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.[27]

-

Determine the protein concentration of each lysate using a BCA assay.[27]

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[27]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]

-

Analyze the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway for Apoptosis Induction

References

- 1. Facebook [cancer.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Akt inhibitor this compound promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. abeomics.com [abeomics.com]

- 13. Caspase - Wikipedia [en.wikipedia.org]

- 14. This compound Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 18. Annexin V Staining Protocol [bdbiosciences.com]

- 19. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]

- 20. portlandpress.com [portlandpress.com]

- 21. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 22. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 23. ulab360.com [ulab360.com]

- 24. promega.com [promega.com]

- 25. Apoptosis western blot guide | Abcam [abcam.com]

- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 27. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Investigating the Effect of MK-2206 on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental investigation into the effects of MK-2206, a potent allosteric Akt inhibitor, on cell cycle progression. It is designed to equip researchers with the necessary theoretical background, detailed experimental protocols, and data interpretation frameworks to effectively study this anti-cancer agent.

Introduction

This compound is a highly selective, orally bioavailable allosteric inhibitor of all three Akt (protein kinase B) isoforms (Akt1, Akt2, and Akt3). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[1] By inhibiting Akt, this compound effectively downstream signaling pathways that promote cell cycle progression and suppress apoptosis.[2][3] A primary mechanism of this compound's anti-tumor activity is the induction of cell cycle arrest, predominantly in the G1 or G0/G1 phase.[4] This guide will delve into the technical aspects of elucidating this effect.

Data Presentation

The following tables summarize quantitative data from various studies on the effect of this compound on cell cycle distribution and key regulatory proteins.

Table 1: Effect of this compound on Cell Cycle Phase Distribution in Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 Phase (Control vs. Treated) | % Cells in S Phase (Control vs. Treated) | % Cells in G2/M Phase (Control vs. Treated) | Reference |

| ZR75-1 | Breast Cancer | 0.5 | 96 | 63.2 vs 78.5 | 25.1 vs 12.3 | 11.7 vs 9.2 | [5] |

| MCF7 | Breast Cancer | 0.5 | 96 | 68.1 vs 80.3 | 21.5 vs 10.1 | 10.4 vs 9.6 | [5] |

| Mahlavu | Hepatocellular Carcinoma | 5 | 24 | 55.2 vs 75.4 | 28.3 vs 15.1 | 16.5 vs 9.5 | [4] |

| CNE-2 | Nasopharyngeal Carcinoma | 5 | 24 | 54.3 vs 65.8 | 32.1 vs 23.5 | 13.6 vs 10.7 | |

| HONE-1 | Nasopharyngeal Carcinoma | 10 | 48 | 58.7 vs 72.1 | 29.8 vs 18.4 | 11.5 vs 9.5 | |

| SW480 | Colorectal Cancer | 10 | 72 | Data not specified, but G1 arrest reported | Data not specified, but G1 arrest reported | Data not specified, but G1 arrest reported | [6] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 1 | 24 | ~45 vs ~65 | ~40 vs ~25 | ~15 vs ~10 |

Table 2: Effect of this compound on the Expression of Key Cell Cycle Regulatory Proteins

| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Change in Cyclin D1 Expression | Change in p21Cip1 Expression | Change in p27Kip1 Expression | Reference |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified | Marked Decrease | Induction | Induction | |

| HaCat | Keratinocytes | 10 | 24 | Decrease | Increase | Increase | [7][8] |

| MTC-TT | Medullary Thyroid Cancer | 1-10 | 96 | No significant change | Not Reported | Not Reported |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. At least 10,000 events should be acquired for each sample.

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.

Western Blotting for Cell Cycle Regulatory Proteins

This technique is used to detect and quantify the levels of specific proteins involved in cell cycle control, such as Cyclin D1, p21Cip1, and p27Kip1.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for Cyclin D1, p21Cip1, p27Kip1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cell pellets with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

Specific Antibody Recommendations:

| Target Protein | Host | Clone/Catalog No. | Dilution | Supplier |

| Cyclin D1 | Rabbit | #2978 | 1:1000 | Cell Signaling Technology |

| p21Cip1 (Waf1/Cip1) | Rabbit | #2947 | 1:1000 | Cell Signaling Technology |

| p27Kip1 | Rabbit | #3686 | 1:1000 | Cell Signaling Technology |

| β-actin | Mouse | #3700 | 1:1000 | Cell Signaling Technology |

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows.

Caption: PI3K/Akt signaling pathway and its regulation of G1/S cell cycle progression.

Caption: Experimental workflow for investigating the effect of this compound on cell cycle.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. AKT inhibitor this compound sensitizes breast cancer cells to MLN4924, a first-in-class NEDD8-activating enzyme (NAE) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The AKT Inhibitor this compound is Cytotoxic in Hepatocarcinoma Cells Displaying Hyperphosphorylated AKT-1 and Synergizes with Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective AKT Inhibition by this compound Represses Colorectal Cancer-Initiating Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Akt Regulated Phosphorylation of GSK-3β/Cyclin D1, p21 and p27 Contributes to Cell Proliferation Through Cell Cycle Progression From G1 to S/G2M Phase in Low-Dose Arsenite Exposed HaCat Cells [frontiersin.org]

- 8. Akt Regulated Phosphorylation of GSK-3β/Cyclin D1, p21 and p27 Contributes to Cell Proliferation Through Cell Cycle Progression From G1 to S/G2M Phase in Low-Dose Arsenite Exposed HaCat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Autophagy in Cancer Therapy: An In-depth Technical Guide to the Impact of MK-2206

For Researchers, Scientists, and Drug Development Professionals

Abstract

The allosteric Akt inhibitor, MK-2206, has emerged as a significant compound in cancer research, primarily due to its ability to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and autophagy. This technical guide provides a comprehensive overview of the intricate relationship between this compound and autophagy in cancer cells. It delves into the molecular mechanisms by which this compound induces autophagy, the context-dependent role of this induced autophagy as both a pro-survival and pro-death mechanism, and the therapeutic implications of these findings, particularly in combination therapies. This document synthesizes quantitative data from various studies, details key experimental protocols for assessing this compound's effects, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction: this compound and the PI3K/Akt/mTOR Pathway

This compound is a potent and highly specific allosteric inhibitor of all three Akt (also known as protein kinase B or PKB) isoforms: Akt1, Akt2, and Akt3.[1] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[2][3] Akt is a key node in this pathway, and its hyperactivation is a common feature of many tumors.[3] By inhibiting Akt, this compound effectively disrupts these pro-survival signals.

One of the crucial downstream effects of Akt inhibition is the modulation of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a master regulator of cell growth and metabolism.[4] Akt positively regulates mTOR complex 1 (mTORC1), which in turn acts as a potent inhibitor of autophagy.[4][5] Therefore, by inhibiting Akt, this compound leads to the suppression of mTORC1 activity and, consequently, the induction of autophagy.[6]

The Dichotomous Role of this compound-Induced Autophagy in Cancer

Autophagy is a cellular self-digestion process that degrades and recycles cellular components to maintain homeostasis.[7] In the context of cancer, autophagy can have a dual and often contradictory role, acting as either a tumor suppressor or a promoter of tumor survival.[7][8] The impact of this compound-induced autophagy is similarly context-dependent.

2.1. Pro-survival Autophagy: A Resistance Mechanism

In many instances, the autophagy induced by this compound serves as a protective mechanism for cancer cells.[9][10] By recycling cellular components, autophagy can provide the necessary nutrients and energy for cancer cells to withstand the metabolic stress induced by Akt inhibition and other anticancer agents. This pro-survival role can contribute to therapeutic resistance.[11][12] Studies have shown that inhibiting this protective autophagy, for instance with agents like chloroquine or by silencing key autophagy genes like ATG5 or beclin 1, can enhance the cytotoxic effects of this compound, particularly when used in combination with chemotherapy.[9][10][11][12]

2.2. Pro-death Autophagy: A Therapeutic Switch

Conversely, prolonged or hyperactivated autophagy induced by this compound, especially in combination with other cytotoxic drugs, can lead to a switch from a pro-survival to a pro-death signal.[9][11] This phenomenon, often referred to as autophagic cell death or a prelude to apoptosis, has been observed in various cancer models.[9][10][11] For example, long-term treatment of BRAF wild-type melanoma cells with a combination of this compound and chemotherapy resulted in hyperactivated autophagy followed by caspase-dependent apoptosis.[11] This suggests that pushing the autophagic process beyond a certain threshold can overwhelm the cell's survival capacity and trigger cell death pathways.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various studies investigating the effects of this compound on cancer cells, including its impact on cell viability and its synergistic effects with other drugs.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 of this compound (µM) | Duration of Treatment (hours) | Reference |

| CNE-1 | Nasopharyngeal Carcinoma | 3–5 | 72 and 96 | [13] |

| CNE-2 | Nasopharyngeal Carcinoma | 3–5 | 72 and 96 | [13] |

| HONE-1 | Nasopharyngeal Carcinoma | 3–5 | 72 and 96 | [13] |

| SUNE-1 | Nasopharyngeal Carcinoma | < 1 | 72 and 96 | [13] |

| MTC-TT | Medullary Thyroid Cancer | Significant growth reduction at 1 µM | 48 | [14] |

| HCC827 | Non-Small Cell Lung Cancer | Not specified, used in combination | - | [3] |

| S1-M1-80 | Colon Cancer | Not specified, used in combination | - | [1] |

| H460/MX20 | Lung Cancer | Not specified, used in combination | - | [1] |

Table 2: Synergistic Effects of this compound in Combination Therapies

| Combination Agents | Cancer Type | Effect | Reference |

| Paclitaxel and Carboplatin | BRAF wild-type Melanoma | Enhanced cytotoxicity and induction of pro-death autophagy | [11][12] |

| Gefitinib | Malignant Glioma | Synergistic cytotoxicity, increased apoptosis and autophagy | [9][10][15] |

| Erlotinib | Non-Small Cell Lung Cancer | Potentiated inhibition of phospho-Akt and phospho-Erk | [3] |

| Rapamycin | Diffuse Large B-cell Lymphoma | Synergistic inhibition of cell viability | [16] |

| Mitoxantrone, SN-38, Topotecan | Lung and Colon Cancer | Overcomes ABCG2-mediated drug resistance | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on autophagy and cell viability.

4.1. Western Blotting for Autophagy Markers (LC3-I/II Conversion)

Western blotting for the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a standard method to monitor autophagy.[13][17][18] An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.

-

Cell Lysis:

-

Treat cells with this compound and/or other compounds for the desired time.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on a 4–12% Bis-Tris protein gel.[19]

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3 (e.g., anti-LC3B at 1:1000 dilution) overnight at 4°C.[20]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG at 1:5000 dilution) for 1 hour at room temperature.[20]

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

-

Quantify band intensities using software like ImageJ.

-

4.2. Immunofluorescence for LC3 Puncta Formation

This technique allows for the visualization and quantification of autophagosomes as distinct punctate structures within the cell.[20][21]

-

Cell Culture and Treatment:

-

Seed cells on coverslips in a multi-well plate.

-

Treat cells with this compound and/or other compounds.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary LC3 antibody (e.g., 1:200 dilution) overnight at 4°C.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Quantify the number of LC3 puncta per cell.[20]

-

4.3. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[22][23]

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well.[24]

-

Treat cells with various concentrations of this compound and/or other drugs.

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24] A reference wavelength of 630 nm can be used to subtract background.

-

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound inhibits Akt, leading to reduced mTORC1 activity and subsequent induction of autophagy.

Caption: The dual role of this compound-induced autophagy is dependent on the cellular context.

Caption: Workflow for assessing the impact of this compound on autophagy and cell viability.

Conclusion and Future Directions

This compound's ability to induce autophagy through the inhibition of the PI3K/Akt/mTOR pathway presents both a challenge and an opportunity in cancer therapy. The pro-survival nature of autophagy in response to this compound can limit its efficacy as a monotherapy. However, this also provides a clear rationale for combination strategies that co-target this protective autophagic response. The observation that hyperactivation of autophagy can lead to cell death suggests that therapeutic strategies aimed at pushing autophagy beyond a sustainable level could be a viable approach.

Future research should focus on elucidating the precise molecular switches that determine whether this compound-induced autophagy is pro-survival or pro-death in different cancer types and genetic backgrounds. Identifying biomarkers that can predict the response to this compound and autophagy inhibitor combinations will be crucial for the clinical translation of these findings. Furthermore, exploring novel therapeutic agents that can synergize with this compound to modulate autophagy for maximal therapeutic benefit remains a promising area of investigation for drug development professionals. This in-depth understanding of this compound's impact on autophagy is essential for the rational design of more effective cancer treatment regimens.

References

- 1. Frontiers | The AKT inhibitor, this compound, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | The role of autophagy in cancer: from molecular mechanism to therapeutic window [frontiersin.org]

- 9. This compound, a novel allosteric inhibitor of Akt, synergizes with gefitinib against malignant glioma via modulating both autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a novel allosteric inhibitor of Akt, synergizes with gefitinib against malignant glioma via modulating both autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of autophagy enhances the effects of the AKT inhibitor this compound when combined with paclitaxel and carboplatin in BRAF wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of autophagy enhances the effects of the AKT inhibitor this compound when combined with paclitaxel and carboplatin in BRAF wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of an oral allosteric AKT inhibitor (this compound) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Akt Inhibitors this compound and Nelfinavir overcome mTOR inhibitor resistance in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 18. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]

- 20. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Macroautophagy: Novus Biologicals [novusbio.com]

- 22. broadpharm.com [broadpharm.com]

- 23. 細胞計數與健康分析 [sigmaaldrich.com]

- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

MK-2206: A Technical Guide to its Selectivity for Akt Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-2206 is a potent, orally bioavailable, allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making Akt a critical target for cancer therapy.[1] this compound's allosteric mechanism of action, binding to a site distinct from the ATP-binding pocket, confers high selectivity for Akt over other kinases.[2] This technical guide provides an in-depth analysis of this compound's selectivity for the three Akt isoforms (Akt1, Akt2, and Akt3), presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of this compound Selectivity

This compound exhibits differential inhibitory activity against the three Akt isoforms. It is most potent against Akt1, followed closely by Akt2, and is significantly less active against Akt3. This selectivity profile has been consistently reported across multiple studies. The half-maximal inhibitory concentration (IC50) values are a standard measure of inhibitor potency.

| Inhibitor | Target Isoform | IC50 (nM) | Reference |

| This compound | Akt1 | 5 - 8 | [1][3][4][5] |

| Akt2 | 12 | [1][3][5] | |

| Akt3 | 65 | [1][3][4][5] |

Signaling Pathway Context

This compound exerts its effects by inhibiting the phosphorylation and activation of Akt, which in turn blocks downstream signaling cascades that promote cell survival, growth, and proliferation.

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Methodologies

The determination of this compound's isoform selectivity involves a combination of in vitro biochemical assays and cell-based assays to confirm its activity in a biological context.

Experimental Workflow

The general workflow for characterizing the isoform selectivity of an Akt inhibitor like this compound is a multi-step process.

Caption: Workflow for determining Akt inhibitor isoform selectivity.

Biochemical Kinase Assays for IC50 Determination

Biochemical assays utilize purified, recombinant Akt isoforms to directly measure the inhibitory effect of this compound on their kinase activity in a cell-free system. Homogeneous Time-Resolved Fluorescence (HTRF) and LanthaScreen™ TR-FRET assays are common, robust methods for this purpose.

Principle of TR-FRET Kinase Assays: These assays measure the phosphorylation of a substrate by the Akt kinase. A europium-labeled antibody recognizes the phosphorylated substrate, and a second fluorescent acceptor (e.g., allophycocyanin) is linked to the substrate. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, allowing for fluorescence resonance energy transfer (FRET) upon excitation. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Representative Protocol (based on HTRF/LanthaScreen principles):

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Serially dilute this compound in DMSO to create a concentration gradient (e.g., from 1 µM to 0.01 nM).

-

Prepare solutions of purified recombinant human Akt1, Akt2, and Akt3 in the kinase reaction buffer. The optimal concentration of each isoform should be determined empirically to be in the linear range of the assay.

-

Prepare a solution of a suitable substrate peptide (e.g., a GSK3-derived peptide) and ATP at a concentration close to the Km for each isoform.

-

-

Assay Procedure (in a 384-well plate):

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add 2.5 µL of the diluted Akt isoform solution to each well.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding 10 µL of a detection solution containing EDTA (to chelate Mg2+ and stop the kinase reaction) and the europium-labeled anti-phospho-substrate antibody and the fluorescent acceptor.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor fluorescence signals.

-

Plot the signal ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each Akt isoform.

-

Cell-Based Assays for Confirmation of Isoform Selectivity

Cell-based assays are crucial to verify that the selectivity observed in biochemical assays translates to a cellular environment, where factors like cell permeability and off-target effects come into play.

a) Western Blot Analysis of Downstream Signaling:

This method assesses the ability of this compound to inhibit the phosphorylation of known Akt substrates within cells.

Representative Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., one with a known PI3K/Akt pathway activation) in appropriate media.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for a specified time (e.g., 2-24 hours). Include a DMSO-treated control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt S473 and p-Akt T308), total Akt, phosphorylated downstream targets (e.g., p-GSK3β, p-PRAS40), and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. This will demonstrate a dose-dependent inhibition of Akt signaling by this compound.

-

b) Ba/F3 Cell Proliferation Assay:

This is an elegant system to determine the functional consequences of isoform-specific Akt inhibition. The Ba/F3 cell line is dependent on interleukin-3 (IL-3) for survival. By engineering these cells to express constitutively active forms of each Akt isoform, their survival becomes dependent on that specific isoform, making them a tool to assess the potency of inhibitors against each isoform in a cellular context.

Representative Protocol:

-

Generation of Stable Cell Lines:

-

Transduce parental Ba/F3 cells with retroviruses encoding myristoylated (constitutively active) forms of human Akt1, Akt2, and Akt3.

-

Select and maintain stable cell lines that can proliferate in the absence of IL-3.

-

-

Proliferation Assay:

-

Plate the Ba/F3-Akt1, Ba/F3-Akt2, and Ba/F3-Akt3 cells in 96-well plates in IL-3-free media.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for 72-96 hours.

-

-

Viability Measurement:

-

Assess cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by MTT assay.

-

-

Data Analysis:

-

Plot cell viability against the logarithm of the this compound concentration for each cell line.

-

Determine the IC50 value for each isoform-dependent cell line, which reflects the cellular potency of this compound against each Akt isoform.

-

Conclusion

This compound is a selective inhibitor of the Akt kinase, demonstrating the highest potency for Akt1 and Akt2, and significantly lower potency for Akt3. This selectivity profile has been established through rigorous biochemical and cell-based assays. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and other Akt inhibitors on this critical cancer signaling pathway. Understanding the isoform selectivity of such inhibitors is paramount for the development of targeted therapies with improved efficacy and reduced toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. HTRF Human Phospho-AKT (Ser473) Detection Kit, 96 Assay Points | Revvity [revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. Testing of the Akt/PKB Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MK-2206 Solubility and Preparation in DMSO for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

MK-2206 is a potent and orally active allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3) with high selectivity, making it a valuable tool for investigating the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and other diseases.[1][2][3] Proper handling and preparation of this compound, particularly its dissolution in dimethyl sulfoxide (DMSO) for in vitro studies, are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in cell-based assays.

Mechanism of Action